molecular formula C8H9NO2S B13321455 2-((6-Methylpyridin-2-yl)thio)acetic acid

2-((6-Methylpyridin-2-yl)thio)acetic acid

Katalognummer: B13321455
Molekulargewicht: 183.23 g/mol
InChI-Schlüssel: UTJCFVQOBMXMOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-Methylpyridin-2-yl)thio)acetic acid is an organic compound with the molecular formula C8H9NO2S. This compound features a pyridine ring substituted with a methyl group at the 6-position and a thioacetic acid moiety at the 2-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methylpyridin-2-yl)thio)acetic acid typically involves the acylation of thiols. One common method is the reaction of 6-methyl-2-pyridinethiol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of a thioester intermediate, which is subsequently hydrolyzed to yield the desired thioacetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-Methylpyridin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-((6-Methylpyridin-2-yl)thio)acetic acid and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives may inhibit enzymes or modulate receptor activity, leading to their observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((6-Methylpyridin-2-yl)thio)acetic acid is unique due to the presence of both the thio and acetic acid functional groups. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C8H9NO2S

Molekulargewicht

183.23 g/mol

IUPAC-Name

2-(6-methylpyridin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C8H9NO2S/c1-6-3-2-4-7(9-6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI-Schlüssel

UTJCFVQOBMXMOX-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)SCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.